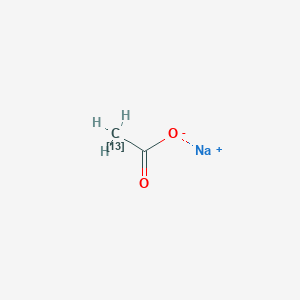

Sodium (2-13C) acetate

Vue d'ensemble

Description

Synthesis Analysis

Sodium acetate is prepared by reacting sodium hydroxide or sodium carbonate with acetic acid in aqueous solution. The solution is evaporated to obtain hydrated crystals of sodium acetate . In a study, Sodium [1-13C]- or [2-13C]acetate was infused, and plasma free cholesterol was analyzed by gas chromatography-mass spectrometry .Molecular Structure Analysis

The molecular formula of Sodium (2-13C) acetate is C2H3NaO2 . The InChI is 1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; . The Canonical SMILES is CC(=O)[O-].[Na+] and the Isomeric SMILES is [13CH3]C(=O)[O-].[Na+] .Physical And Chemical Properties Analysis

Sodium acetate appears as a white crystalline powder or colorless crystals that have a faint vinegar-like odor . It is highly soluble in water .Applications De Recherche Scientifique

Rumen Acetate Production in Sheep : Sodium (1-13C) acetate has been used as a marker for measuring gross production rate of acetate in the rumen of sheep, confirming the applicability of 13C-labelled fatty acids instead of radioactively labelled compounds (Breves, Schulze, Sallmann, & Höller, 1987).

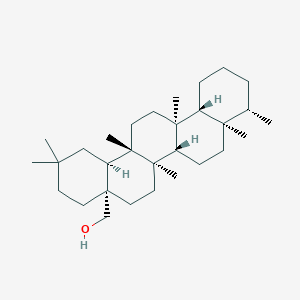

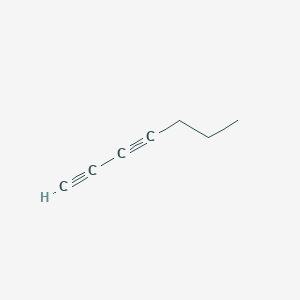

Biosynthesis of Pharmaceuticals : It has been incorporated in the biosynthesis of hypocholesterolemic agents like compactin and lovastatin, providing insights into the origin of carbon, hydrogen, and oxygen atoms in these compounds (Wagschal, Yoshizawa, Witter, Liu, & Vederas, 1996).

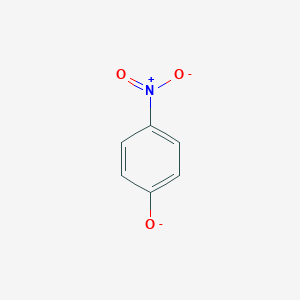

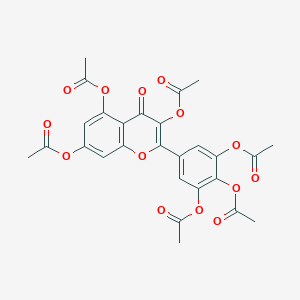

Fungal Metabolite Studies : Sodium (2-13C) acetate has been used in studying the biosynthesis and biogenetic interrelationships of metabolites produced by the fungus Arthropsistruncata (Ayer & Craw, 1992).

Research on Cytochalasins : This compound has been instrumental in studying the biosynthesis of cytochalasins B and D, helping to understand the differential hydrogen exchange during their formation (Wyss, Tamm, & Vederas, 1980).

Study of Stress Metabolites in Plants : Its application extends to studying stress metabolites in plants like carrots and potatoes, providing insights into their biosynthesis (Stoessl & Stothers, 1978; Stoessl, Stothers, & Ward, 1978).

Investigating Brain Metabolism : In neuroscientific research, it has been used to evaluate cerebral acetate transport and metabolic rates in the rat brain, highlighting its significance in studying brain metabolism (Patel, de Graaf, Rothman, Behar, & Mason, 2010).

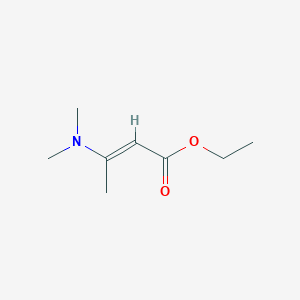

NMR Studies : Sodium (2-13C) acetate has also been involved in nuclear magnetic resonance (NMR) studies, like understanding Carbon-13 relaxation in doubly labeled sodium acetate (Suzuki, Cary, & Kuhlmann, 1975).

Metabolic Studies in Isolated Organs : Its use in studies of metabolism in isolated organs, such as the heart, has provided insights into the incorporation of 13C into amino acids (Bailey, Gadian, Matthews, Radda, & Seeley, 1981).

Orientations Futures

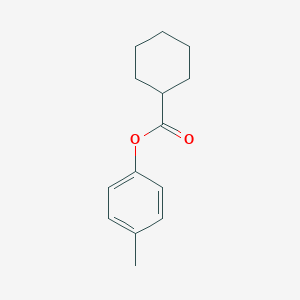

Sodium acetate-2-13C labeling can be used in structural studies analyzing the interactions between lipo oligosaccharide and host proteins . Incorporation of Sodium acetate-2-13C shows enriched 13C-NMR spectra indicating their biosynthesis of microbial products and novel polyketides . Further development of this approach could lead to new ways to rapidly, cheaply, and simply hyperpolarize a broad range of substrates (e.g. metabolites with carboxyl groups) for various applications, including biomedical NMR and MRI of cellular and in vivo metabolism .

Propriétés

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2-13C) acetate | |

CAS RN |

13291-89-9 | |

| Record name | Acetic-2(13C) acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

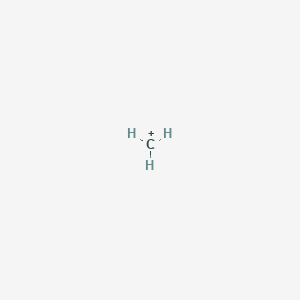

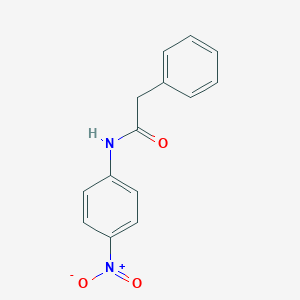

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

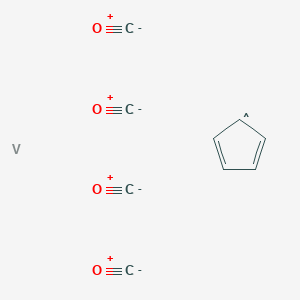

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.